Butyl 2-aminopropanoate Butyl 2-aminopropanoate
Brand Name: Vulcanchem
CAS No.: 174468-17-8
VCID: VC21300845
InChI: InChI=1S/C7H15NO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5,8H2,1-2H3
SMILES: CCCCOC(=O)C(C)N
Molecular Formula: C7H15NO2
Molecular Weight: 145.2 g/mol

Butyl 2-aminopropanoate

CAS No.: 174468-17-8

Cat. No.: VC21300845

Molecular Formula: C7H15NO2

Molecular Weight: 145.2 g/mol

* For research use only. Not for human or veterinary use.

Butyl 2-aminopropanoate - 174468-17-8

Specification

CAS No. 174468-17-8
Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
IUPAC Name butyl 2-aminopropanoate
Standard InChI InChI=1S/C7H15NO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5,8H2,1-2H3
Standard InChI Key RJJXSCQQRYCPLW-UHFFFAOYSA-N
SMILES CCCCOC(=O)C(C)N
Canonical SMILES CCCCOC(=O)C(C)N

Introduction

Chemical Structure and Properties

Structural Characteristics

Butyl 2-aminopropanoate features a 2-aminopropanoate core with a butyl group attached to the ester functionality. The molecule contains both a primary amine and an ester functional group, making it reactive toward numerous chemical transformations.

Chemical Identifiers and Properties

The following table summarizes the key chemical identifiers and properties of butyl 2-aminopropanoate:

PropertyValueSource
Molecular FormulaC7H15NO2
Molecular Weight145.20 g/mol
CAS Number174468-17-8 (racemic)
CAS Number (S-isomer)2885-02-1
InChI1S/C7H15NO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5,8H2,1-2H3
InChI KeyRJJXSCQQRYCPLW-UHFFFAOYSA-N (racemic)
InChI Key (S-isomer)RJJXSCQQRYCPLW-LURJTMIESA-N
XLogP31.37720
Polar Surface Area (PSA)52.32 Ų

Chemical Reactivity

Butyl 2-aminopropanoate exhibits reactivity typical of amino esters, with both the amine and ester functional groups serving as reactive sites:

  • Amine Group Reactions: The primary amine can undergo acylation, alkylation, and condensation reactions, making it valuable for the synthesis of more complex molecules.

  • Ester Group Reactions: The ester functionality can participate in hydrolysis, transesterification, and reduction reactions, allowing for further derivatization.

Synthesis and Preparation Methods

Standard Esterification Procedure

The most common synthesis route for butyl 2-aminopropanoate involves the esterification of alanine with butanol under acidic conditions:

  • L-alanine is combined with butanol in the presence of an acid catalyst, typically sulfuric acid or hydrogen chloride.

  • The reaction mixture is heated, often under reflux conditions, to drive the equilibrium toward ester formation.

  • Water formed during the reaction is removed, either by azeotropic distillation or with dehydrating agents.

  • The product is purified by extraction, distillation, or crystallization depending on the scale and purity requirements.

Industrial Production Methods

In industrial settings, continuous flow reactors are often employed for the production of butyl 2-aminopropanoate, offering advantages in terms of reaction control, safety, and scalability. Heterogeneous catalysts may be used to improve efficiency and simplify product isolation.

Physical Properties

Butyl 2-aminopropanoate exhibits the following physical characteristics:

PropertyValueSource
Physical StateColorless to yellow liquid (S-isomer)
Boiling PointNot available in literature
Melting PointNot available in literature
SolubilitySoluble in organic solvents (alcohols, ethers, chloroform)
StabilityRelatively stable at room temperature; sensitive to hydrolysis in aqueous solutions

Applications in Research and Industry

Organic Synthesis Applications

Butyl 2-aminopropanoate serves as a versatile intermediate in organic synthesis, particularly in:

  • Peptide Synthesis: The compound functions as a building block for peptide bond formation, with the ester group providing activation for nucleophilic attack.

  • Pharmaceutical Intermediate: It serves as a precursor for various pharmaceutical compounds, particularly those requiring precise stereochemistry .

  • Protection Strategies: The butyl ester can function as a protecting group for the carboxylic acid functionality during multistep syntheses.

Biological and Pharmaceutical Applications

Research indicates potential applications in pharmaceutical development, where the compound may serve as:

  • Prodrug Development: The ester moiety can be utilized in prodrug strategies to enhance bioavailability or targeted delivery of therapeutic agents.

  • Enzyme Substrates: As a substrate for various enzymes, including proteases and esterases, facilitating studies of enzyme kinetics and mechanisms.

Comparative Analysis with Related Compounds

Comparison with Structural Analogs

The following table compares butyl 2-aminopropanoate with related compounds:

CompoundMolecular FormulaMolecular WeightKey DifferencesSource
Butyl 2-aminopropanoateC7H15NO2145.20 g/molBase compound
Butyl 2-aminopropanoate hydrochlorideC7H16ClNO2181.66 g/molHCl salt; increased water solubility; decreased lipophilicity
tert-Butyl 2-aminopropanoateC7H15NO2145.20 g/molBranched butyl group; increased steric hindrance; enhanced stability to hydrolysis
Methyl 2-aminopropanoateC4H9NO2103.12 g/molShorter alkyl chain; increased hydrophilicity; decreased steric bulk

Stereochemical Considerations

The stereochemistry of butyl 2-aminopropanoate significantly affects its biological activity and utility in stereoselective synthesis:

  • (S)-Butyl 2-aminopropanoate: Derived from L-alanine, this stereoisomer is often preferred in biological applications due to its compatibility with natural systems .

  • (R)-Butyl 2-aminopropanoate: The less common isomer, derived from D-alanine, may exhibit different biological properties and reaction selectivity.

Hazard TypeClassificationPrecautionary MeasuresSource
Eye IrritationCategory 2Wear eye protection; avoid contact with eyes
Skin IrritationPotential irritantWear suitable protective clothing and gloves
RespiratoryPotential irritantUse only in well-ventilated areas; avoid breathing vapors

Recent Research Developments

Research involving butyl 2-aminopropanoate has expanded in recent years, with particular focus on:

  • Peptide Chemistry: Development of novel coupling methods utilizing butyl 2-aminopropanoate for efficient peptide synthesis.

  • Enzymatic Transformations: Studies exploring the enantioselective enzymatic synthesis of the compound, offering greener alternatives to traditional chemical methods.

  • Pharmaceutical Applications: Investigations into the compound's potential as a building block for novel therapeutic agents, particularly in areas requiring stereochemical precision .

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